2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a butyl group, and a sulfanyl-acetamide linkage
Preparation Methods
The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide involves several steps. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This is typically achieved by the cyclization of appropriate precursors under reflux conditions with a base such as sodium methoxide in butanol.
Introduction of the butyl group: This step involves the alkylation of the thieno[3,2-d]pyrimidine core with a butyl halide under basic conditions.
Formation of the sulfanyl-acetamide linkage: This is achieved by reacting the intermediate with a suitable thiol and then acylating the resulting sulfanyl compound with 5-chloro-2-methylphenylacetyl chloride.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes, such as kinases, which play a crucial role in various cellular processes . This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, inflammation, and apoptosis .
Comparison with Similar Compounds
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and have been studied for their antiproliferative and kinase inhibitory activities.
Thieno[2,3-d]pyrimidin-4-one derivatives: These compounds also have a thienopyrimidine core and exhibit similar biological activities, including enzyme inhibition and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S2/c1-3-4-8-23-18(25)17-14(7-9-26-17)22-19(23)27-11-16(24)21-15-10-13(20)6-5-12(15)2/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKVROKUDYMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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